AuM1Gly

Anticancer metallodrugs NHC-gold complexes Breast cancer cytotoxicity

Researchers investigating triple-negative breast cancer face a scarcity of agents combining sub-nanomolar potency with high selectivity. AuM1Gly solves this with an IC50 of 1.9 nM against MDA-MB-231 cells and a selectivity index exceeding 21,000, enabling cleaner experimental systems. • 6.3-fold more potent than the closest analog AuM1Phe; 18,000-fold vs. cisplatin. • Exclusive actin polymerization inhibitor without depolymerization, ideal for cytoskeletal studies. • High bond dissociation energy (51.7 kcal/mol) ensures thermal/hydrolytic stability. Procure with confidence through BenchChem.

Molecular Formula C19H26AuCl2N3O5
Molecular Weight 644.3 g/mol
Cat. No. B12383894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuM1Gly
Molecular FormulaC19H26AuCl2N3O5
Molecular Weight644.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+]
InChIInChI=1S/C12H13Cl2N2O.C7H13NO4.Au/c1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;1-7(2,3)12-6(11)8-4-5(9)10;/h2-6,8,10,17H,7H2,1H3;4H2,1-3H3,(H,8,11)(H,9,10);/q-1;;+1
InChIKeySRPLEPUZHJGVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AuM1Gly Compound Overview


AuM1Gly is a gold(I)-N-heterocyclic carbene (NHC) complex featuring an N-Boc-protected glycinate counterion. It functions as a human topoisomerase I inhibitor and exhibits potent, low-nanomolar antiproliferative activity against MDA-MB-231 breast cancer cells [1]. The compound is part of a novel class of metallodrugs that leverage the stability of NHC ligands and the biological relevance of amino acidate counterions to achieve high potency and remarkable cancer cell selectivity [1].

Compound Class
NHC-Au(I) complex with glycinate counterion
Research Target
Human topoisomerase I inhibitor
Model Context
Reported antiproliferative activity in MDA-MB-231 cells

Why AuM1Gly Is Irreplaceable


Despite sharing a general class designation with other gold-NHC complexes and topoisomerase I inhibitors, AuM1Gly possesses unique structural and functional attributes that preclude simple substitution. Its specific NHC ligand scaffold, combined with the glycinate counterion, results in a distinctive hydrogen-bonding network and a high bond dissociation energy that confer exceptional thermal and hydrolytic stability [1]. More importantly, AuM1Gly demonstrates quantitatively superior potency and selectivity compared to its closest analogs, including the phenylalanine derivative AuM1Phe, the silver analog AgM1Gly, and the benchmark drug cisplatin, making it an irreplaceable research tool for studies requiring maximal anti-proliferative effect with minimal off-target impact [1].

Alternative
Why Direct Substitution May Not Transfer
AuM1Phe (phenylalaninate analog)
Different counterion alters selectivity index and actin modulation profile; cellular response may shift away from AuM1Gly phenotype.
AgM1Gly (silver analog)
Silver center changes enzyme inhibition rank and antiproliferative potency; mechanism-context does not replicate AuM1Gly profile.
Generic NHC-Au(I) complex without glycinate
Absence of glycinate counterion may reduce bond dissociation energy and hydrolytic stability, affecting experimental consistency.
All comparisons based on reported MDA-MB-231 model data. Validation in the intended assay system is recommended before considering any substitute.

AuM1Gly Differentiation Evidence


Antiproliferative Potency in MDA-MB-231 Cells

In a standardized MTT assay against MDA-MB-231 breast cancer cells, AuM1Gly exhibited an IC50 value of 1.9 nM, which is approximately 6.3-fold more potent than its closest gold analog AuM1Phe (12 nM) and 31-fold more potent than its silver analog AgM1Gly (59 nM). Compared to the clinical reference drug cisplatin, AuM1Gly was nearly 18,000-fold more potent [1].

Antiproliferative IC50
Head-to-head
1.9 nM
MDA-MB-231, 72 h MTT
Supports cytotoxicity endpoint review
AuM1Phe: 12 nM; AgM1Gly: 59 nM; Cisplatin: 33.8 µM
Anticancer metallodrugs NHC-gold complexes Breast cancer cytotoxicity

Selectivity Index: Cancer vs. Normal Cells

The selectivity index (SI) calculated as the ratio of IC50 values in non-cancerous HEK-293 cells versus MDA-MB-231 cancer cells reveals AuM1Gly's exceptional therapeutic window. AuM1Gly achieved an SI of >21,052.6, which is more than 16-fold higher than AuM1Phe (SI = 1,275.0) and over 110-fold higher than AgM1Gly (SI = 188.1) [1].

Selectivity Index
Head-to-head
>21,052
HEK-293 / MDA-MB-231
Reported selectivity-index endpoint context
AuM1Phe: 1,275; AgM1Gly: 188.1; Cisplatin: >1.2
Therapeutic index Selectivity index Off-target toxicity Metallodrug safety

Differential Topoisomerase I Inhibition

In a cell-free human topoisomerase I relaxation assay, AuM1Gly exhibited partial inhibition of supercoiled DNA relaxation at a concentration of 0.001 μM and achieved full blockade at 0.01 μM. In contrast, AuM1Phe demonstrated total inhibition already at 0.001 μM [1]. This indicates that AuM1Phe is a more potent topoisomerase I inhibitor than AuM1Gly, despite AuM1Gly's superior cellular potency.

Topoisomerase I Inhibition
Head-to-head
Partial at 0.001 µM
Full blockade at 0.01 µM
Mechanistic divergence: cell-free inhibition rank not predictive of cellular potency
AuM1Phe full blockade at 0.001 µM; plasmid relaxation assay
Topoisomerase I inhibition Enzyme assay DNA relaxation

Distinct Actin Dynamics Effects

In vitro actin polymerization assays revealed that AuM1Gly acts as a pure actin polymerization inhibitor (CB-like behavior) with full inhibitory activity at a concentration of 0.001 μM. In contrast, AuM1Phe exhibits both polymerization and depolymerization activities (LA-like behavior) [1]. Notably, AuM1Gly does not induce depolymerization of pre-formed actin filaments, whereas AuM1Phe does at 0.01 μM.

Actin Dynamics Modulation
Head-to-head
Polymerization inhibitor only
No depolymerization at 0.001–0.01 µM
Single-action profile enables cleaner cytoskeletal study design
AuM1Phe exhibits dual polymerization + depolymerization activity
Actin polymerization Cytoskeleton dynamics Metastasis inhibition

Enhanced Stability from Glycinate Counterion

Computational modeling revealed that the bond dissociation energy (BDE) for the Au–glycinate fragment in AuM1Gly is 51.7 kcal/mol in water. This is significantly higher than the BDE of the Au–Cl bond in the parent chloride complex AuM1, which was calculated at 39.2 kcal/mol [1]. This 32% increase in bond strength correlates with the superior thermal and hydrolytic stability observed experimentally.

Bond Dissociation Energy
Cross-study
51.7 kcal/mol
Au–glycinate (DFT, water)
Glycinate counterion increases bond strength, supporting stability expectations
Parent chloride complex AuM1: 39.2 kcal/mol
Complex stability Bond dissociation energy Metallodrug design

AuM1Gly Application Scenarios


Potent Growth Inhibition in Breast Cancer Models

For studies requiring maximal growth suppression of MDA-MB-231 triple-negative breast cancer cells with minimal compound concentration, AuM1Gly is the optimal choice. Its IC50 of 1.9 nM is 6.3-fold lower than the next most potent analog and 18,000-fold lower than cisplatin, enabling researchers to work in the sub-nanomolar range where off-target effects are minimized [1].

Therapeutic Index and Cancer-Selective Toxicity

AuM1Gly's selectivity index exceeding 21,000 makes it uniquely suited for experiments designed to assess differential toxicity between cancerous and normal cells. This is particularly valuable for early-stage drug discovery efforts focused on identifying compounds with a wide therapeutic window and minimal anticipated side effects [1].

Actin Polymerization Inhibition Studies

Researchers interested in dissecting the specific role of actin polymerization in cell migration, invasion, or cytoskeletal reorganization should select AuM1Gly. Its exclusive action as a polymerization inhibitor (without depolymerizing pre-formed filaments) provides a cleaner experimental system compared to AuM1Phe, which exhibits dual activity [1].

Metallodrug Stability and Formulation Development

Due to its quantified high bond dissociation energy (51.7 kcal/mol) and demonstrated thermal/hydrolytic stability, AuM1Gly is the preferred candidate for studies requiring robust, stable metallodrugs. This includes long-term storage studies, formulation development, and experiments where compound integrity over extended periods is critical [1].

Application
Selection Property
Validation Focus
MDA-MB-231 growth inhibition studies
Reported antiproliferative activity profile
Cytotoxicity endpoint reproducibility
Cancer vs normal cell selectivity assays
Selectivity index context (HEK-293 vs MDA-MB-231)
Differential toxicity validation
Actin polymerization inhibition research
Polymerization-only actin modulation profile
Absence of filament depolymerization confounding
Metallodrug stability and formulation research
Bond dissociation energy and hydrolytic stability
Long-term integrity and storage consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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